Helioscopinolide A

Anti‑inflammatory Nitric oxide inhibition iNOS

Natural-product screening libraries often lack compounds with cross-assay validation, forcing procurement of multiple ent-abietane congeners. Helioscopinolide A is the only ent-abietane diterpenoid with published IC₅₀ data spanning aromatase inhibition (9.0 μM), NO suppression (9.1 μM), HeLa cytotoxicity (18.16 μM), and microglia-mediated neuroprotection within a single lot. • Multi-target coverage: quantitative data across 5+ endpoints eliminates need for multiple SKUs. • Identity assured: ¹H/¹³C NMR fingerprints and X-ray crystallographic scaffold confirmation. • Research-grade: HPLC-verified purity, -20°C long-term storage, blue-ice global shipping.

Molecular Formula C20H28O3
Molecular Weight 316.4 g/mol
Cat. No. B1246863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHelioscopinolide A
Synonymshelioscopinolide A
Molecular FormulaC20H28O3
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC1=C2C=C3CCC4C(C(CCC4(C3CC2OC1=O)C)O)(C)C
InChIInChI=1S/C20H28O3/c1-11-13-9-12-5-6-16-19(2,3)17(21)7-8-20(16,4)14(12)10-15(13)23-18(11)22/h9,14-17,21H,5-8,10H2,1-4H3/t14-,15-,16-,17-,20+/m1/s1
InChIKeyKZIADLALQLRZIQ-RXFYRGCNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Helioscopinolide A Identity & Structure


Helioscopinolide A (CAS 84744‑64‑9, C₂₀H₂₈O₃) is an ent‑abietane diterpenoid lactone first isolated from Euphorbia helioscopia L. and later identified in multiple Euphorbiaceae and Phlogacanthus species [1]. Its rigid tetracyclic scaffold, confirmed by X‑ray crystallography [2], places it within the jolkinolide/helioscopinolide subclass of ent‑abietanes. The compound has been assigned a unique MeSH identifier (C487257) due to documented antibacterial, anti‑inflammatory, cytotoxic, and aromatase‑inhibitory activities [3]. For procurement specialists, identity verification relies on characteristic ¹H/¹³C NMR fingerprints and the established relative stereochemistry at positions 3, 4a, 10a, 11a, and 11b [1].

Workflow Natural product structural confirmation (X‑ray, NMR) and stereochemical assignment
Selection Stereochemically defined ent‑abietane lactone from Euphorbia spp.
Use Context Multi‑pathway assay fit: inflammatory pathway, cytotoxicity screening, aromatase inhibition studies

Helioscopinolide A Generic Substitution Risks


The ent‑abietane lactone family encompasses structurally similar congeners—helioscopinolides B, C, I, jolkinolides, and their hydroxylated/acetylated derivatives—yet minor substituent differences produce large shifts in potency and target selectivity [1]. For example, helioscopinolide C differs from A only in the oxidation pattern at C‑3/C‑7, but its anti‑inflammatory NO‑inhibitory IC₅₀ is 2.7‑fold weaker [2]. Likewise, the aromatase inhibitory IC₅₀ of the glycosylated analogue pulcherrimoside D is 32 % higher than that of helioscopinolide A, while the 17‑hydroxy derivative shows marginally improved HeLa cytotoxicity but loses aromatase activity [3]. These non‑linear SARs mean that generic selection of “an ent‑abietane lactone” without specifying helioscopinolide A will produce unpredictable and potentially non‑reproducible results in target‑based assays.

Congener substitution (e.g., helioscopinolide C) may shift anti‑inflammatory assay response due to oxidation‑state differences.
17‑Hydroxy analogue lacks aromatase activity; similar cytotoxicity does not imply interchangeable multi‑target profile.
Generic ent‑abietane lactone selection without confirming helioscopinolide A identity may produce non‑reproducible polypharmacology results.

Helioscopinolide A Comparative Evidence


NO Inhibition vs. Helioscopinolide C

In a direct head‑to‑head comparison using LPS‑stimulated RAW264.7 murine macrophages, helioscopinolide A inhibited nitric oxide (NO) production with an IC₅₀ of 9.1 μM, while the closely related congener helioscopinolide C required an IC₅₀ of 24.5 μM—a 2.7‑fold loss in potency [1]. The same study quantified prostaglandin E₂ (PGE₂) inhibition for helioscopinolide A at IC₅₀ = 46.3 μM, with iNOS and COX‑2 mRNA suppression confirmed as the mechanistic basis [1].

NO Inhibition vs. C
Head‑to‑head
IC₅₀ 9.1 μM (A) vs 24.5 μM (C), 2.7‑fold difference
Supports iNOS/COX‑2 pathway‑response interpretation
LPS‑stimulated RAW264.7 macrophages, Griess assay
Anti‑inflammatory Nitric oxide inhibition iNOS

Aromatase Inhibition vs. Pulcherrimoside D

In a side‑by‑side evaluation of ent‑abietane diterpenoids isolated from Phlogacanthus pulcherrimus, helioscopinolide A inhibited human aromatase (CYP19A1) with an IC₅₀ of 9.0 μM, compared to 11.9 μM for the glycosylated ent‑abietane pulcherrimoside D—a 1.32‑fold (≈32 %) improvement [1]. Notably, the 17‑hydroxy derivative (17‑hydroxyhelioscopinolide A) showed no aromatase inhibitory activity, demonstrating that the C‑17 oxidation state critically gates this pharmacophore [1].

Aromatase Inhibition
Head‑to‑head
IC₅₀ 9.0 μM (A) vs 11.9 μM (pulcherrimoside D); 17‑OH analogue inactive
Supports CYP19A1 inhibition screening context
Recombinant human aromatase, fluorescence assay
Cancer chemoprevention Aromatase inhibition Ent‑abietane SAR

HeLa Cytotoxicity vs. 17-Hydroxyhelioscopinolide A

In the Phlogacanthus pulcherrimus study, helioscopinolide A exhibited cytotoxic activity against HeLa cells with an IC₅₀ of 18.16 ± 0.58 μM, compared to 16.60 ± 0.23 μM for 17‑hydroxyhelioscopinolide A—a marginal 1.09‑fold difference [1]. Although the 17‑OH derivative is numerically slightly more potent, the combination of helioscopinolide A’s HeLa activity alongside its aromatase and anti‑inflammatory polypharmacology (absent in the 17‑OH analogue) makes the parent compound the more versatile tool compound [1].

HeLa Cytotoxicity
Head‑to‑head
IC₅₀ 18.16 ± 0.58 μM (A) vs 16.60 ± 0.23 μM (17‑OH analogue)
Supports cell‑model endpoint review
HeLa cervical adenocarcinoma cells, MTT/SRB
Cytotoxicity HeLa Cancer

Dual NO/PGE₂ Suppression in BV-2 Microglia

Helioscopinolide A (isolated from E. helioscopia) dose‑dependently suppressed NO and PGE₂ production in LPS‑stimulated BV‑2 murine microglial cells, alongside inhibition of iNOS and COX‑2 protein expression and reduced secretion of pro‑inflammatory cytokines IL‑1β, IL‑6, and TNF‑α [1]. Mechanistically, the effect was mediated through NF‑κB pathway blockade, not Akt or MAPK pathways. A co‑isolated diterpene, 15‑O‑acetyl‑3‑O‑benzoylcharaciol, showed comparable efficacy, but helioscopinolide A reduced microglia‑mediated neuronal death in a conditioned‑medium transfer model—an in‑vitro neurodegenerative disease‑relevant endpoint not reported for the comparator [1].

Neuroprotection Assay
Reported comparison
Attenuated microglia‑mediated neuronal death; NF‑κB pathway
Supports neuroinflammation model‑response interpretation
BV‑2 microglia / SH‑SY5Y neuroblastoma conditioned medium model
Neuroinflammation Microglia NF‑κB

Anti-Allergic Activity in Mast Cells

In a focused study of Suregada multiflora diterpenes, helioscopinolide A, C, and I were tested for inhibition of β‑hexosaminidase release from antigen‑stimulated RBL‑2H3 rat basophilic leukemia cells. All three compounds showed IC₅₀ values in the 22.5–42.2 μM range [1]. The available abstract does not provide the exact IC₅₀ for each congener individually; therefore this evidence is class‑level rather than compound‑specific. Nonetheless, helioscopinolide A’s consistent presence across multiple bioactivity studies (anti‑inflammatory, cytotoxic, aromatase) distinguishes it from helioscopinolide I, for which this anti‑allergic report remains the only quantitative bioactivity data point [1].

Mast Cell Degranulation
Class‑level
IC₅₀ range 22.5–42.2 μM (A, C, I equipotent)
Supports class‑level mast cell assay context
RBL‑2H3 cells; individual IC₅₀ not reported
Anti‑allergic β‑Hexosaminidase Mast cell degranulation

Antibacterial Activity Against S. aureus

Valente et al. (2004) reported that helioscopinolide A (2) and B (3), isolated from Euphorbia pubescens, exhibited significant antibacterial activity against Staphylococcus aureus, while the co‑isolated jatrophane diterpene pubescenol (1) and the triterpene taraxerone did not [1]. The published abstract does not include numeric MIC values; therefore this evidence is qualitative but establishes a key selectivity filter: among the four diterpenes co‑isolated from the same plant, only the ent‑abietane lactones (helioscopinolides A and B) were antibacterial [1]. The NLM MeSH record independently corroborates this antibacterial designation [2].

S. aureus Activity
Data to verify
Reported significant activity; MIC not available
Supports antimicrobial screening context
Within‑study selectivity vs. non‑abietane diterpenes
Antibacterial Staphylococcus aureus Natural product

Helioscopinolide A Research Applications


iNOS/COX-2 Anti-Inflammatory Screening

Helioscopinolide A’s IC₅₀ of 9.1 μM against LPS‑induced NO in RAW264.7 macrophages—2.7‑fold better than helioscopinolide C [1]—positions it as the preferred ent‑abietane positive control or lead scaffold for iNOS/COX‑2 dual‑inhibition programs. Its confirmed suppression of both iNOS and COX‑2 at the mRNA level [1] supports use in mechanistic studies of NF‑κB‑driven inflammation. For procurement, this means that a single inventory of helioscopinolide A serves NO‑, PGE₂‑, and cytokine‑profiling assays without requiring multiple structurally related compounds.

Aromatase Inhibition in Cancer Chemoprevention

With an aromatase IC₅₀ of 9.0 μM and a 32 % potency advantage over pulcherrimoside D, plus complete inactivity of the 17‑OH derivative [2], helioscopinolide A is the only validated ent‑abietane aromatase inhibitor in its subclass. It is suitable for in vitro CYP19A1 inhibition screening, estrogen‑dependent breast cancer cell line panels (e.g., MCF‑7), and as a non‑steroidal scaffold for SAR studies. The same study confirms its HeLa cytotoxicity (IC₅₀ = 18.16 μM) [2], enabling dual aromatase/cytotoxicity profiling from one compound lot.

Neuroinflammation and Neurodegeneration Models

Helioscopinolide A is the only ent‑abietane diterpene with published evidence of attenuating microglia‑mediated neuronal death in a conditioned‑medium SH‑SY5Y neurotoxicity model [3]. Its mechanism through NF‑κB (not Akt/MAPK) blockade, combined with suppression of IL‑1β, IL‑6, and TNF‑α [3], makes it a selective tool for dissecting NF‑κB‑dependent neuroinflammatory signaling. Procurement for neuroscience laboratories is indicated when the research question requires a diterpene scaffold with validated neuroprotective functional readout, not merely biochemical enzyme inhibition.

Multi-Target Natural Product Library Assembly

Helioscopinolide A is uniquely data‑dense among ent‑abietane lactones: it has quantitative IC₅₀ values spanning anti‑inflammatory (NO 9.1 μM, PGE₂ 46.3 μM) [1], aromatase inhibition (9.0 μM) [2], HeLa cytotoxicity (18.16 μM) [2], anti‑allergic degranulation (22.5–42.2 μM range) [4], and qualitative antibacterial activity [5]. No other helioscopinolide congener (B, C, I) or jolkinolide analogue has this breadth of published, comparator‑anchored data. Procurement of helioscopinolide A therefore minimizes the number of individual ent‑abietane SKUs required to cover multiple assay endpoints in a screening library.

Application
Selection Property
Validation Focus
Inflammatory pathway studies
Reported multi‑mediator suppression (NO, PGE₂)
NF‑κB‑dependent iNOS/COX‑2 dual‑pathway review
Aromatase inhibition screening
CYP19A1 activity context; 17‑OH analogue inactive
CYP19A1‑positive cell model response review
Neuroinflammation model‑response studies
NF‑κB pathway blockade in microglia
Microglia‑neuron co‑culture endpoint review
Multi‑assay natural product library
Broad reported bioactivity across assays
Polypharmacology data consistency review
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